8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a piperidine ring, a tetrazole moiety, and a purine core, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperidine and tetrazole groups through various coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include treatments for diseases where purine derivatives have shown efficacy, such as certain cancers or viral infections.
Industry: The compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action for 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole groups may enhance binding affinity and specificity, while the purine core could mimic natural substrates or inhibitors. Pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the tetrazole group, which may affect its biological activity.
7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the piperidine group, potentially altering its pharmacokinetic properties.
3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione: Lacks both the piperidine and benzyl groups, which may reduce its potency.
Uniqueness
The unique combination of functional groups in 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione likely contributes to its distinct pharmacological profile. The presence of the piperidine ring, tetrazole moiety, and purine core may enhance its binding affinity, specificity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C27H29N9O2S |
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Molecular Weight |
543.6 g/mol |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H29N9O2S/c1-33-23-22(24(37)29-26(33)38)35(16-17-39-27-30-31-32-36(27)21-10-6-3-7-11-21)25(28-23)34-14-12-20(13-15-34)18-19-8-4-2-5-9-19/h2-11,20H,12-18H2,1H3,(H,29,37,38) |
InChI Key |
LCSSXWGRQGEBHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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